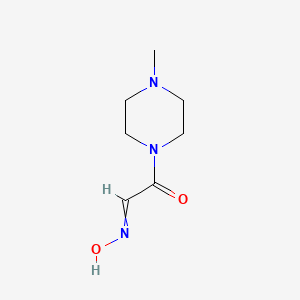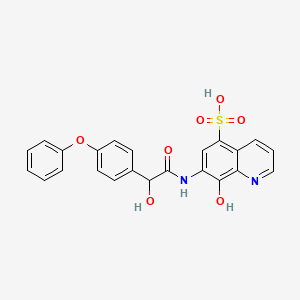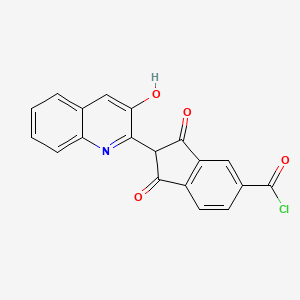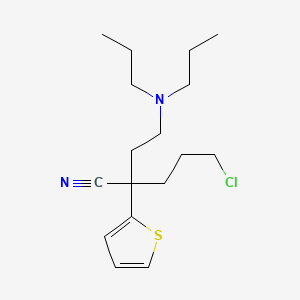
alpha-(3-Chloropropyl)-alpha-(2-(dipropylamino)ethyl)-2-thiopheneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile is a complex organic compound characterized by the presence of a thiophene ring, a chloropropyl group, and a dipropylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloropropylamine with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 2-(dipropylamino)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or aldehydes.
Aplicaciones Científicas De Investigación
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can be compared with other similar compounds, such as:
3-Chloropropylamine: A simpler compound with a similar chloropropyl group but lacking the thiophene and dipropylaminoethyl groups.
2-(Dipropylamino)ethyl chloride: Another related compound that shares the dipropylaminoethyl group but lacks the thiophene ring and chloropropyl group.
The uniqueness of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
58562-92-8 |
|---|---|
Fórmula molecular |
C17H27ClN2S |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
5-chloro-2-[2-(dipropylamino)ethyl]-2-thiophen-2-ylpentanenitrile |
InChI |
InChI=1S/C17H27ClN2S/c1-3-11-20(12-4-2)13-9-17(15-19,8-6-10-18)16-7-5-14-21-16/h5,7,14H,3-4,6,8-13H2,1-2H3 |
Clave InChI |
FGFTYUROTPREGD-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCC(CCCCl)(C#N)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


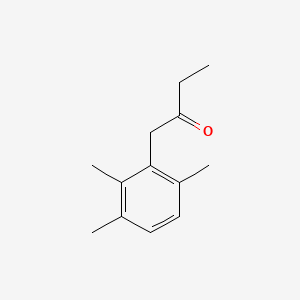

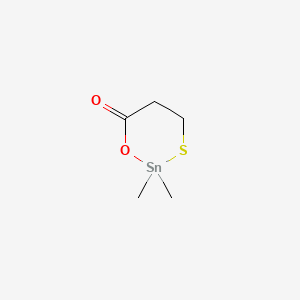
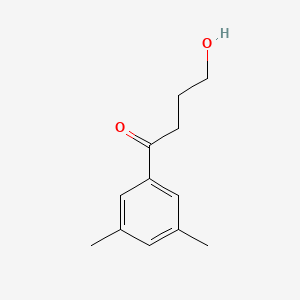
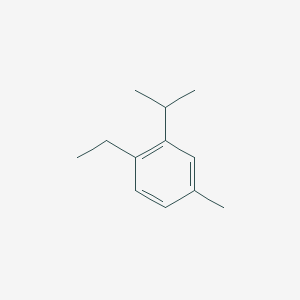


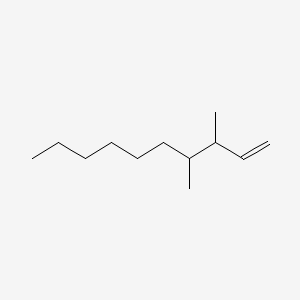
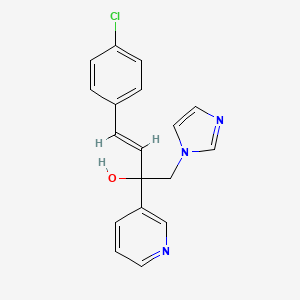
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
